molecular formula C8H8N2OS B3060410 N-((hydroxyimino)methyl)benzenecarbothioamide CAS No. 338779-29-6

N-((hydroxyimino)methyl)benzenecarbothioamide

Cat. No. B3060410
CAS RN: 338779-29-6
M. Wt: 180.23 g/mol
InChI Key: ZTFWJFIAFFXOQV-UHFFFAOYSA-N
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Description

N-((hydroxyimino)methyl)benzenecarbothioamide, also known as NHBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. NHBC has been shown to possess potent anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development.

Scientific Research Applications

Anti-Neoplastic Activity

N-((hydroxyimino)methyl)benzenecarbothioamide derivatives demonstrate potential in anti-neoplastic applications. A study synthesized novel vicinal dioxime ligands containing thiosemicarbazone units, which exhibited antiproliferative effects against the HL-60 human leukemia cell line. The derivatives of these compounds, particularly the mononuclear copper(II) complex, showed strong antiproliferative activity (Babahan et al., 2014).

Anticonvulsant Evaluation

Derivatives of N-((hydroxyimino)methyl)benzenecarbothioamide were explored for their anticonvulsant properties. The study synthesized novel compounds and evaluated their effects using models of experimental epilepsy. One compound, in particular, demonstrated more potency than traditional antiepileptic drugs in certain tests (Malik et al., 2013).

Antifungal Activities

Compounds related to N-((hydroxyimino)methyl)benzenecarbothioamide have been investigated for their fungicidal properties. A study synthesized (E)-alpha-(methoxyimino)benzeneacetate derivatives containing a pyrazole ring, which displayed potent fungicidal activity against a range of fungi (Li et al., 2006).

Cyclization to Benzothiazoles

N-((hydroxyimino)methyl)benzenecarbothioamide derivatives are used in the synthesis of benzothiazoles. A study explored the thermal cyclization of N-arylthiobenzamides to produce benzothiazoles, demonstrating the chemical versatility of these compounds (Barrett et al., 2012).

Electrochemical Iodination

The compound has been utilized in developing electrochemical methods for iodination of methylarenes. This involves using N-hydroxyphthalimide as an electrochemical mediator, highlighting the compound's role in facilitating innovative chemical reactions (Rafiee et al., 2018).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel thiosemicarbazone Schiff base compounds containing N-((hydroxyimino)methyl)benzenecarbothioamide. These studies explore the structural characteristics and potential applications of such compounds in various fields (Arafath et al., 2016).

Structure Analysis

Detailed structural analyses of compounds related to N-((hydroxyimino)methyl)benzenecarbothioamide, like benfotiamine hemihydrate, have been carried out to understand their molecular conformation and stability, providing insights into their chemical behavior (Shin et al., 1993).

Dual Inhibitors of HIV

N-((hydroxyimino)methyl)benzenecarbothioamide derivatives have been designed as dual inhibitors of HIV reverse transcriptase and integrase, demonstrating the compound's potential in antiviral research (Tang et al., 2011).

Radiolabeled Synthesis

The compound has been used in synthesizing radiolabeled derivatives for studying the metabolic transformation and organ distribution of NXY-059, a treatment candidate for neurological disorders (Johansson & Werner, 2000).

Reactivity and Rearrangements

Studies have explored the reactivity and rearrangements of N-((hydroxyimino)methyl)benzenecarbothioamide derivatives, such as the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, contributing to organic chemistry knowledge (Darling & Chen, 1978).

properties

IUPAC Name

N-[(hydroxyamino)methylidene]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-10-6-9-8(12)7-4-2-1-3-5-7/h1-6,11H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFWJFIAFFXOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397233
Record name N-[(hydroxyimino)methyl]benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338779-29-6
Record name N-[(hydroxyimino)methyl]benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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